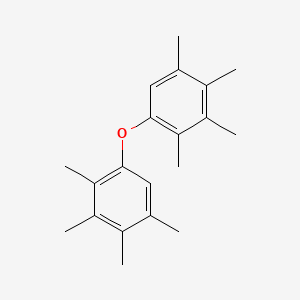![molecular formula C8H2N4OS2 B14509616 (4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile CAS No. 64139-56-6](/img/structure/B14509616.png)
(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile is a complex organic compound known for its unique structure and diverse applications. This compound features a dithiolo-pyrazine core, which is a fused ring system containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinctive chemical properties to the compound, making it valuable in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile typically involves the reaction of di-(sodiomercapto)methylenemalononitrile with 2,3-dichloropyrazine 1-oxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction temperature is maintained at around 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. Large-scale reactors and precise control of reaction parameters are essential to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the pyrazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to the formation of various substituted pyrazine derivatives.
科学研究应用
Chemistry
In chemistry, (4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s potential as an antifungal and antiviral agent is being explored. Its unique chemical properties allow it to interact with biological targets in ways that traditional drugs cannot.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and coatings. Its ability to form stable complexes with metals makes it valuable in the production of corrosion inhibitors and catalysts.
作用机制
The mechanism of action of (4-Oxo-2H-4lambda~5~-[1,3]
属性
CAS 编号 |
64139-56-6 |
|---|---|
分子式 |
C8H2N4OS2 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
2-(4-oxido-[1,3]dithiolo[4,5-b]pyrazin-4-ium-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H2N4OS2/c9-3-5(4-10)8-14-6-7(15-8)12(13)2-1-11-6/h1-2H |
InChI 键 |
SFXYGTSDOFESGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C[N+](=C2C(=N1)SC(=C(C#N)C#N)S2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



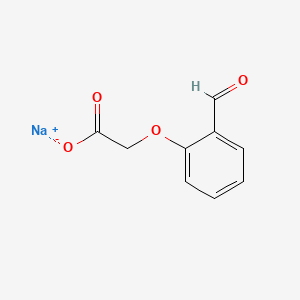

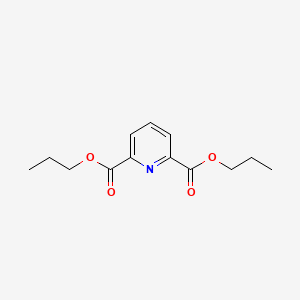
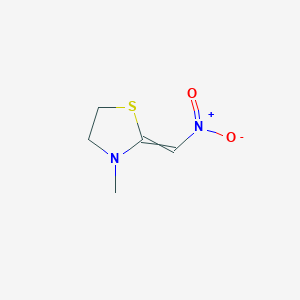
![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)

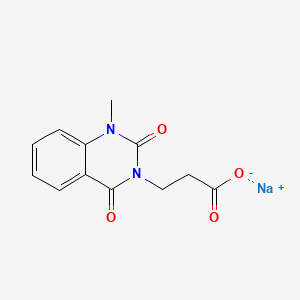

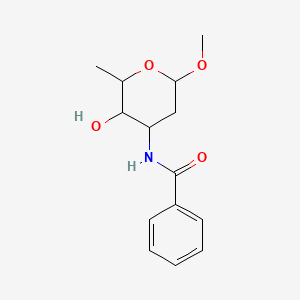

![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)
